5-(4-Methoxyphenyl)nicotinamide
Overview
Description
5-(4-Methoxyphenyl)nicotinamide is a derivative of nicotinamide, which is an amide form of nicotinic acid. This compound is characterized by the presence of a methoxy group attached to the phenyl ring, which is further connected to the nicotinamide structure. Nicotinamide and its derivatives have been extensively studied for their biological and pharmacological properties, making them significant in various scientific fields .
Preparation Methods
The synthesis of 5-(4-Methoxyphenyl)nicotinamide can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzoyl chloride with nicotinamide in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial production methods often employ similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound is usually carried out using recrystallization or chromatographic techniques to ensure high-quality output .
Chemical Reactions Analysis
5-(4-Methoxyphenyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
5-(4-Methoxyphenyl)nicotinamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has indicated that nicotinamide derivatives, including this compound, may have therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)nicotinamide involves its interaction with specific molecular targets and pathways. It is known to influence the activity of enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARP), which play crucial roles in cellular processes like DNA repair and stress responses . By modulating these enzymes, the compound can exert protective effects against oxidative stress and inflammation, contributing to its therapeutic potential .
Comparison with Similar Compounds
5-(4-Methoxyphenyl)nicotinamide can be compared with other similar compounds, such as:
5-(4-Methoxyphenyl)-1H-indoles: These compounds share a similar methoxyphenyl group but differ in their core structure.
5-(4-Methoxyphenyl)-1H-imidazoles: Similar to the indoles, these compounds also contain the methoxyphenyl group but have an imidazole core.
Nicotinamide Derivatives: Other nicotinamide derivatives, such as 2-chloro-N-(2-chlorophenyl)nicotinamide, have been investigated for their antibacterial and antibiofilm properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which distinguish it from other related compounds.
Properties
IUPAC Name |
5-(4-methoxyphenyl)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-4-2-9(3-5-12)10-6-11(13(14)16)8-15-7-10/h2-8H,1H3,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYGSCMHWJTHQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571993 | |
Record name | 5-(4-Methoxyphenyl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198345-91-4 | |
Record name | 5-(4-Methoxyphenyl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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